Hydroxyfasudil Exhibits a 6-Fold Longer Elimination Half-Life Than Its Parent Compound Fasudil
In a rat pharmacokinetic study, hydroxyfasudil demonstrated a substantially longer elimination half-life (T1/2) compared to fasudil at matching doses. At 3 mg/kg i.v., the T1/2 of hydroxyfasudil was 51.4 minutes versus 12.8 minutes for fasudil—a 4-fold increase. At 10 mg/kg, hydroxyfasudil T1/2 was 36.4 minutes versus 9.3 minutes for fasudil—a 3.9-fold increase [1]. Additionally, the systemic exposure (AUC) of hydroxyfasudil was approximately 4-fold higher than that of fasudil at equivalent doses. The active metabolite (hydroxyfasudil) elimination half-life in humans is reported as 4.66 hours, compared to 0.76 hours for fasudil, a 6.1-fold extension [2]. This extended residence time directly impacts dosing frequency requirements in chronic in vivo studies.
| Evidence Dimension | Elimination half-life (T1/2) |
|---|---|
| Target Compound Data | Hydroxyfasudil T1/2 = 51.4 min (3 mg/kg i.v., rat); 4.66 h (human, active metabolite) |
| Comparator Or Baseline | Fasudil T1/2 = 12.8 min (3 mg/kg i.v., rat); 0.76 h (human) |
| Quantified Difference | 4.0-fold longer at 3 mg/kg (rat); 6.1-fold longer in humans |
| Conditions | Rat i.v. bolus; human clinical pharmacokinetics |
Why This Matters
The extended half-life of hydroxyfasudil enables less frequent dosing for sustained target engagement in chronic in vivo models, reducing experimental variability and animal stress compared to protocols requiring frequent fasudil administration.
- [1] JPET Pharmacokinetic Data: Comparison of Fasudil and Hydroxyfasudil Pharmacokinetic Parameters in Rats. J Pharmacol Exp Ther. View Source
- [2] DrugBank / WikiDoc. Fasudil: Pharmacokinetic Data – Elimination Half-Life of Hydroxyfasudil. Accessed 2026. View Source
